REACTION_CXSMILES
|
[Mg].Cl[C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]#[N:9].CN(C)[CH:14]=[O:15]>O1CCCC1.II>[F:11][C:6]1[CH:5]=[CH:4][C:3]([CH:14]=[O:15])=[CH:10][C:7]=1[C:8]#[N:9]
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)F
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Name
|
|
Quantity
|
5.64 g
|
Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.816 g
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Type
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catalyst
|
Smiles
|
II
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Heat the solution
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Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with 1N hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
extract the mixture with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the combined organic layers with sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.7 mmol | |
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |